molecular formula C12H14I2N2O3 B14678411 Succinanilic acid, 5'-amino-2',4'-diiodo-N-ethyl- CAS No. 37934-68-2

Succinanilic acid, 5'-amino-2',4'-diiodo-N-ethyl-

Cat. No.: B14678411
CAS No.: 37934-68-2
M. Wt: 488.06 g/mol
InChI Key: JMRAFCANAAHDHH-UHFFFAOYSA-N
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Description

Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of amino, diiodo, and N-ethyl groups attached to the succinanilic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- typically involves multi-step organic reactions. One common method includes the iodination of aniline derivatives followed by the introduction of the N-ethyl group through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process often includes purification steps such as recrystallization or chromatography to isolate the final product. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diiodo groups to less reactive species.

    Substitution: The amino and diiodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- exerts its effects involves interactions with specific molecular targets. The amino and diiodo groups can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The N-ethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Succinanilic acid: Lacks the amino, diiodo, and N-ethyl groups, making it less reactive.

    5’-amino-2’,4’-diiodoaniline: Similar structure but without the succinanilic acid backbone.

    N-ethyl aniline: Contains the N-ethyl group but lacks the diiodo and succinanilic acid components.

Uniqueness

Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is unique due to the combination of functional groups that confer distinct chemical and biological properties

Properties

CAS No.

37934-68-2

Molecular Formula

C12H14I2N2O3

Molecular Weight

488.06 g/mol

IUPAC Name

4-(5-amino-N-ethyl-2,4-diiodoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C12H14I2N2O3/c1-2-16(11(17)3-4-12(18)19)10-6-9(15)7(13)5-8(10)14/h5-6H,2-4,15H2,1H3,(H,18,19)

InChI Key

JMRAFCANAAHDHH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C(=C1)N)I)I)C(=O)CCC(=O)O

Origin of Product

United States

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